molecular formula C16H18N2OS B3051198 1-Benzyl-3-(4-ethoxyphenyl)thiourea CAS No. 31979-38-1

1-Benzyl-3-(4-ethoxyphenyl)thiourea

Cat. No.: B3051198
CAS No.: 31979-38-1
M. Wt: 286.4 g/mol
InChI Key: OYAJFBUQMRKKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a benzyl group and an ethoxyphenyl group attached to the thiourea moiety

Preparation Methods

The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 4-ethoxyaniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Synthetic Route:

    Reactants: Benzyl isothiocyanate and 4-ethoxyaniline.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Mild temperature, typically around room temperature.

    Procedure: Mix the reactants in the solvent and stir the mixture until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-Benzyl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-3-(4-ethoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiourea moiety can interact with metal ions, proteins, and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

1-Benzyl-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Benzyl-3-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of an ethoxy group. This compound may have different solubility and reactivity properties.

    1-Benzyl-3-(2-ethoxyphenyl)thiourea: The position of the ethoxy group on the phenyl ring is different, which can affect the compound’s steric and electronic properties.

    1-Benzyl-3-(2,6-dimethylphenyl)thiourea: Contains two methyl groups on the phenyl ring, leading to increased steric hindrance and potentially different reactivity.

Properties

IUPAC Name

1-benzyl-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-19-15-10-8-14(9-11-15)18-16(20)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAJFBUQMRKKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351892
Record name 1-benzyl-3-(4-ethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31979-38-1
Record name 1-benzyl-3-(4-ethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(4-ethoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(4-ethoxyphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(4-ethoxyphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-(4-ethoxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(4-ethoxyphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(4-ethoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.